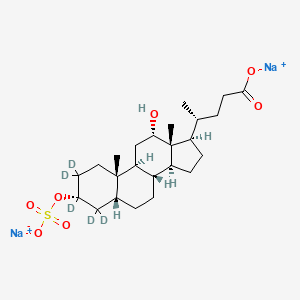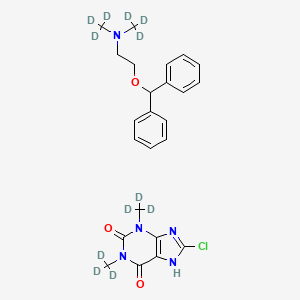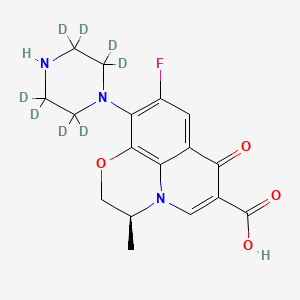
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 523936-d3 is a deuterated derivative of NSC 523936. It is a stable isotope compound with the molecular formula C5H4D3N3OS2 and a molecular weight of 192.28.
Preparation Methods
The synthesis of NSC 523936-d3 involves the incorporation of deuterium atoms into the parent compound NSC 523936. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the parent compound, NSC 523936.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, such as hydrogen-deuterium exchange reactions.
Purification: The resulting deuterated compound is purified using techniques like chromatography to obtain high-purity NSC 523936-d3.
Industrial production methods for NSC 523936-d3 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
NSC 523936-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 523936-d3 may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
NSC 523936-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and tracer studies.
Biology: The compound is utilized in biological research to study metabolic pathways and enzyme kinetics.
Medicine: NSC 523936-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of NSC 523936-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. These effects are utilized in studies to understand reaction mechanisms and metabolic pathways. The compound may also interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
NSC 523936-d3 can be compared with other similar compounds, such as:
NSC 523936: The parent compound without deuterium atoms.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: A structurally similar compound with potential antidepressant and anxiolytic activity.
The uniqueness of NSC 523936-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to study kinetic isotope effects .
Properties
Molecular Formula |
C5H7N3OS2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3 |
InChI Key |
MOQNHXGAGXWLLU-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)







![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)


